molecular formula C10H8N2O3 B112926 6-Amino-4-hydroxyquinoline-2-carboxylic acid CAS No. 708258-08-6

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B112926
CAS No.: 708258-08-6
M. Wt: 204.18 g/mol
InChI Key: QZEFSCNILAKRAL-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxyquinoline-2-carboxylic acid , also known by its chemical formula C10H7N1O3 , is a heterocyclic compound with a fascinating double-ring structure. It consists of a benzene ring fused with a pyridine moiety, making it an essential segment of both natural and synthetic compounds. Quinoline, the parent compound, has versatile applications in industrial and medicinal fields .


Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of this scaffold .


Molecular Structure Analysis

The molecular formula of this compound reveals its composition: C10H7N1O3 . The compound’s structure combines an amino group, a hydroxy group, and a carboxylic acid group, resulting in its unique properties .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including acylation, amidation, and cyclization reactions. These reactions contribute to the synthesis of derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Enantiopure Synthesis

6-Amino-4-hydroxyquinoline-2-carboxylic acid has been utilized in the synthesis of enantiopure compounds. For instance, the synthesis of enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in modulating nuclear receptors, including liver X receptor, employs a similar compound (Forró, Megyesi, Paál, & Fülöp, 2016).

Photolabile Protecting Group

It has been used in developing photolabile protecting groups for carboxylic acids. One such example is 8-bromo-7-hydroxyquinoline (BHQ), which shows greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications (Fedoryak & Dore, 2002).

Antibacterial and Antifungal Agents

This compound analogs, such as those with a pyrrole moiety, have been explored for their antibacterial properties. These compounds show potential as analogs to nalidixic acid (Corelli et al., 1983).

Metabolic Products

This compound is also studied as a metabolite in bacterial oxidation processes. For instance, 5-hydroxyquinoline-2-carboxylate is identified as a dead-end product in the oxidation of 5-aminonaphthalene-2-sulfonate by specific bacterial strains (Nörtemann et al., 1993).

Natural Products from Ephedra Species

Quinoline-2-carboxylic acid derivatives, including those structurally related to this compound, have been isolated from Ephedra species, indicating their presence in natural sources (Starratt & Caveney, 1996).

Antibacterial Activity of Derivatives

Derivatives of this compound, such as 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Development of Potent 5HT1B Antagonists

Research has been conducted on developing potent 5HT1B antagonists using novel quinolone and quinoline-2-carboxylic acid amides. This illustrates the compound's potential in neuromodulation and psychiatric medication development (Horchler et al., 2007).

Ruthenium Detection

The compound has been used as a colorimetric reagent for detecting ruthenium, highlighting its utility in chemical analysis (Breckenridge & Singer, 1947).

Properties

IUPAC Name

6-amino-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFSCNILAKRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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